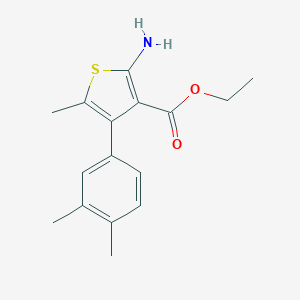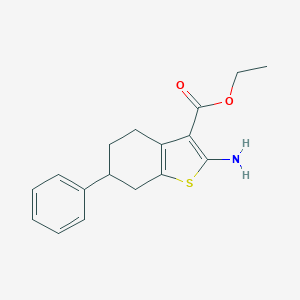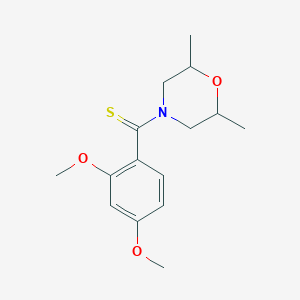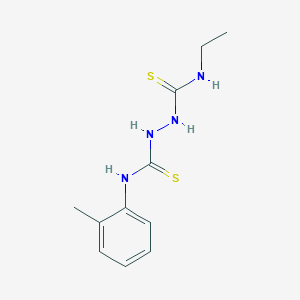![molecular formula C23H29N5O3S B451984 N~1~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451984.png)
N~1~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinylsulfonyl group, a triazole ring, and an adamantane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidinylsulfonyl Group: This can be achieved by reacting pyrrolidine with a sulfonyl chloride derivative under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Adamantane Carboxamide Formation: The adamantane moiety is introduced through an amide coupling reaction between an adamantane carboxylic acid and an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N~1~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrolidinylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and substituted phenyl derivatives, each with potential biological activities.
科学研究应用
N~1~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
N~1~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE: shares structural similarities with other compounds containing pyrrolidinylsulfonyl, triazole, and adamantane moieties.
4-(1-Pyrrolidinylsulfonyl)phenylboronic acid: Similar in containing the pyrrolidinylsulfonyl group.
1,2,4-Triazole derivatives: Similar in containing the triazole ring.
Uniqueness
The uniqueness of N1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
属性
分子式 |
C23H29N5O3S |
|---|---|
分子量 |
455.6g/mol |
IUPAC 名称 |
N-(4-pyrrolidin-1-ylsulfonylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29N5O3S/c29-21(26-19-3-5-20(6-4-19)32(30,31)27-7-1-2-8-27)22-10-17-9-18(11-22)13-23(12-17,14-22)28-16-24-15-25-28/h3-6,15-18H,1-2,7-14H2,(H,26,29) |
InChI 键 |
HBXNEUHDIKHABL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6 |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B451901.png)
![N'-[4-methoxy-3-(thiomorpholin-4-ylmethyl)benzylidene]-2-(3-methylphenyl)quinoline-4-carbohydrazide](/img/structure/B451902.png)
![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B451903.png)

![5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'~2~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B451908.png)

![3-chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B451911.png)


![Ethyl (3-thioxo-1,2,4-triazaspiro[4.7]dodec-2-yl)acetate](/img/structure/B451918.png)



![2-methylphenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether](/img/structure/B451924.png)
